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Compound of Interest

Compound Name: 5-Amino-2-iodopyridin-3-ol

Cat. No.: B12969103

Get Quote

5-Amino-2-iodopyridin-3-ol (CAS: Analogous structures 1049667-34-6) represents a highly

functionalized pyridine scaffold characterized by a dense array of reactive handles.[1] Its utility

in drug discovery stems from the orthogonal reactivity of its three substituents, allowing for the

rapid construction of complex heterocyclic libraries, particularly in the development of kinase

inhibitors.

Structural Analysis
Core: Pyridine ring (electron-deficient heteroaromatic).[1][2]

C2-Iodine: A labile "soft" electrophile positioned for transition-metal-catalyzed cross-

couplings (Suzuki-Miyaura, Sonogashira, Stille).[1] Its position ortho to the ring nitrogen and

the hydroxyl group makes it electronically unique.[2]

C3-Hydroxyl: A hard nucleophile and hydrogen bond donor.[1][2] In kinase inhibitors, this

often mimics the ATP adenine exocyclic amine or interacts with the "gatekeeper" residue. It

also enables intramolecular cyclization (e.g., to furanopyridines).[1][2]

C5-Amino: A nucleophilic handle located meta to the hydroxyl.[1][2] This position typically

extends into the solvent-exposed region of a protein binding pocket, making it ideal for
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solubilizing appendages (amides, ureas).[1]

Table 1: Predicted Physicochemical Properties

Property Value (Predicted)
Significance in Drug
Design

Molecular Formula C₅H₅IN₂O
Fragment-based drug design

(FBDD) core.[1]

Molecular Weight 236.01 g/mol
Low MW allows for significant

decoration.[2]

ClogP ~0.8 - 1.2
Favorable lipophilicity for oral

bioavailability.[1][2]

PSA (Polar Surface Area) ~66 Å²
Good membrane permeability

potential.[2]

pKa (Pyridine N) ~3.5

Reduced basicity due to

electron-withdrawing Iodine.[1]

[2]

pKa (Phenol OH) ~8.0
Slightly acidic; exists as

zwitterion in neutral pH.[1][2]

Synthetic Pathways & Process Optimization
The synthesis of 5-Amino-2-iodopyridin-3-ol is non-trivial due to the competing directing

effects of the hydroxyl and amino groups, and the lability of the C-I bond during reduction

steps.

Retrosynthetic Logic
Direct iodination of 5-aminopyridin-3-ol is risky due to oxidation of the electron-rich amine.[1]

The most robust route employs a Nitro-Precursor Strategy, installing the iodine on the electron-

deficient nitropyridine before revealing the amine.

Primary Route: Iodination of 5-nitropyridin-3-ol followed by chemoselective reduction.[1]
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Critical Process Parameters (CPP)
Regioselective Iodination:

Mechanism:[1][2][3] The C3-hydroxyl group activates the ortho (C2) and para (C4, C6)

positions. However, the C5-nitro group strongly deactivates the ring.[1] The C2 position is

electronically favored due to the synergistic ortho-direction of the OH and the inductive

effect of the ring Nitrogen.

Reagent Choice: Iodine (

) with a weak base (Na

CO

) in water/methanol is preferred over ICl, which can lead to over-chlorination.

Chemoselective Reduction (The "Iodine Problem"):

Risk:[1][2] Standard catalytic hydrogenation (H

, Pd/C) will almost certainly cause hydrodeiodination (cleaving the C-I bond), yielding 5-
aminopyridin-3-ol.[1]

Solution: Use a dissolving metal reduction (Iron powder) or Sodium Dithionite.[1][2] These

methods reduce the nitro group to the amine without touching the aryl iodide.

Experimental Protocols
Note: All procedures should be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 2-Iodo-5-nitropyridin-3-ol
Dissolution: Charge a round-bottom flask with 5-nitropyridin-3-ol (10.0 mmol) and Na
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CO

(22.0 mmol) in water (50 mL). Stir until a clear solution forms (phenoxide formation).[1][2]

Iodination: Add Iodine (

, 10.5 mmol) portion-wise over 30 minutes. The solution will darken.

Reaction: Stir at ambient temperature for 4-6 hours. Monitor by LCMS (Target M+H: ~267).

[1]

Quench: Acidify carefully with 1M HCl to pH ~3. The product typically precipitates as a yellow

solid.[2]

Isolation: Filter the solid, wash with cold water and 10% sodium thiosulfate (to remove

excess iodine).[1][2] Dry under vacuum.[1][2]

Step 2: Selective Reduction to 5-Amino-2-iodopyridin-3-
ol

Suspension: Suspend 2-iodo-5-nitropyridin-3-ol (5.0 mmol) in Ethanol/Water (4:1, 25 mL).

Activation: Add Ammonium Chloride (NH

Cl, 25.0 mmol) and Iron Powder (Fe, 15.0 mmol, 325 mesh).

Reflux: Heat the mixture to 70°C with vigorous stirring for 2 hours.

Checkpoint: LCMS should show conversion of Nitro (267) to Amine (237) with retention of

the Iodine pattern.

Workup: Filter hot through a Celite pad to remove iron oxides.[1][2] Wash the pad with hot

ethanol.[2]

Purification: Concentrate the filtrate. The residue can be recrystallized from Ethanol or

purified via flash chromatography (DCM/MeOH gradient).[2]

Stability Note: Store the amine under Argon at -20°C; aminophenols are prone to oxidation

in air.[1]
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Structural Reactivity & Functionalization
This scaffold acts as a "divergent hub."[1][2] The order of operations is critical to prevent side

reactions.

Click to download full resolution via product page

Medicinal Chemistry Applications
Kinase Inhibitors: The 2-amino-3-phenol motif (after modification) mimics the hinge-binding

region of ATP.[1] The Iodine allows coupling of an aryl group to occupy the hydrophobic

pocket.

PROTAC Linkers: The C5-amine provides a perfect attachment point for linkers connecting

to E3 ligase ligands (e.g., Cereblon or VHL).[1][2]

Furo[2,3-b]pyridines: Sonogashira coupling at C2 with an alkyne, followed by Cu-catalyzed

cyclization with the C3-hydroxyl, yields furo[2,3-b]pyridines, a scaffold seen in anti-

proliferative agents.[1]
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General Properties of 2-Iodopyridines

Citation: "2-Amino-5-iodopyridine properties and applications."[1][4][5] (Analogous
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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